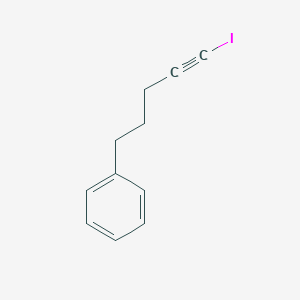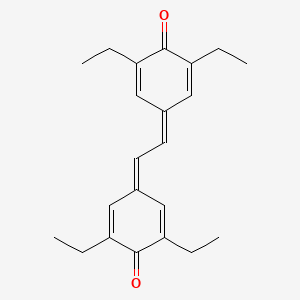
4,4'-(Ethane-1,2-diylidene)bis(2,6-diethylcyclohexa-2,5-dien-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Ethane-1,2-diylidene)bis(2,6-diethylcyclohexa-2,5-dien-1-one) is an organic compound characterized by its unique structure, which includes two cyclohexa-2,5-dien-1-one rings connected by an ethane-1,2-diylidene bridge
Preparation Methods
The synthesis of 4,4’-(Ethane-1,2-diylidene)bis(2,6-diethylcyclohexa-2,5-dien-1-one) typically involves a series of organic reactions. One common method involves the bromination of a precursor compound, followed by a series of substitution reactions to introduce the ethane-1,2-diylidene bridge . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4,4’-(Ethane-1,2-diylidene)bis(2,6-diethylcyclohexa-2,5-dien-1-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly halogenation, where halogen atoms replace hydrogen atoms in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-(Ethane-1,2-diylidene)bis(2,6-diethylcyclohexa-2,5-dien-1-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,4’-(Ethane-1,2-diylidene)bis(2,6-diethylcyclohexa-2,5-dien-1-one) exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, influencing biochemical processes. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
4,4’-(Ethane-1,2-diylidene)bis(2,6-diethylcyclohexa-2,5-dien-1-one) can be compared with similar compounds such as:
- 4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline)
- 4,4’-Ethylenebis(2,6-di-tert-butylphenol)
- 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 4,4’-(Ethane-1,2-diylidene)bis(2,6-diethylcyclohexa-2,5-dien-1-one) lies in its ethane-1,2-diylidene bridge, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
140681-18-1 |
|---|---|
Molecular Formula |
C22H26O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-[2-(3,5-diethyl-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-2,6-diethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C22H26O2/c1-5-17-11-15(12-18(6-2)21(17)23)9-10-16-13-19(7-3)22(24)20(8-4)14-16/h9-14H,5-8H2,1-4H3 |
InChI Key |
ASZSTAXOQAPNJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C2C=C(C(=O)C(=C2)CC)CC)C=C(C1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


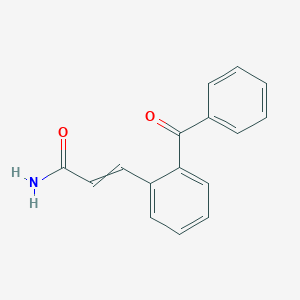
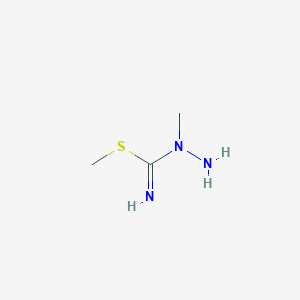

![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14283920.png)
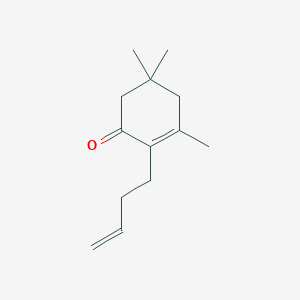
![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)
![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)
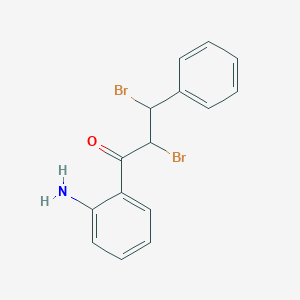

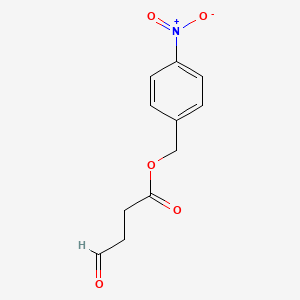
![Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate](/img/structure/B14283955.png)
silane](/img/structure/B14283956.png)
![4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate](/img/structure/B14283959.png)
